The Photophysical Profile of R6G Azide, 5-Isomer: An In-depth Technical Guide
The Photophysical Profile of R6G Azide, 5-Isomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential photophysical properties of Rhodamine 6G (R6G) azide (B81097), 5-isomer. This fluorescent probe is a vital tool in bioconjugation and cellular imaging, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry." Understanding its photophysical characteristics is paramount for the design and execution of robust and quantitative fluorescence-based assays.
Core Photophysical Properties
R6G azide, 5-isomer, retains the exceptional brightness and photostability characteristic of the rhodamine family. The introduction of the azide moiety at the 5-position of the phenyl ring has a negligible impact on the core photophysical parameters of the Rhodamine 6G scaffold, making it an excellent fluorescent reporter for "click" labeling applications.
Quantitative Data Summary
The key photophysical parameters of R6G azide, 5-isomer, are summarized in the table below. These values are critical for predicting the performance of the dye in various experimental settings.
| Photophysical Parameter | Value | Units |
| Absorption Maximum (λ_abs_) | 519 | nm |
| Emission Maximum (λ_em_) | 546 | nm |
| Molar Extinction Coefficient (ε) | 116,000 | L·mol⁻¹·cm⁻¹ |
| Fluorescence Quantum Yield (Φ_f_) | 0.95 | - |
| Fluorescence Lifetime (τ_f_) | ~4.1 | ns |
Experimental Protocols
Accurate determination of photophysical properties is essential for the reliable application of fluorescent probes. The following sections detail the standard methodologies for characterizing R6G azide, 5-isomer.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by applying the Beer-Lambert law, which describes the linear relationship between absorbance and concentration of an absorbing species.
Principle: The Beer-Lambert law is expressed as:
A = εcl
where:
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A is the absorbance
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ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
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c is the concentration of the solute (mol/L)
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l is the path length of the cuvette (typically 1 cm)
Procedure:
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Stock Solution Preparation: Prepare a concentrated stock solution of R6G azide, 5-isomer, in a high-purity solvent (e.g., ethanol (B145695) or DMSO) by accurately weighing the compound.
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Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
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Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_abs_ = 519 nm).
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Data Analysis: Plot the absorbance values against the corresponding concentrations. The slope of the resulting linear regression line will be equal to the molar extinction coefficient (assuming a 1 cm path length).
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield is typically determined using the relative method, by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. Rhodamine 6G in ethanol (Φ_f_ = 0.95) is a common standard for this spectral region.[1]
Procedure:
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Standard and Sample Preparation: Prepare dilute solutions of the standard (Rhodamine 6G) and the R6G azide, 5-isomer sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
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Absorption Spectra: Measure the absorption spectra of both the standard and the sample.
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Fluorescence Spectra: Using a spectrofluorometer, measure the fluorescence emission spectra of both the standard and the sample, using the same excitation wavelength for both.
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Data Analysis: The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
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Φ is the quantum yield
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I is the integrated fluorescence intensity
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A is the absorbance at the excitation wavelength
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η is the refractive index of the solvent
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Determination of Fluorescence Lifetime
The fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique for resolving fluorescence decay kinetics.
Procedure:
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Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
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Sample Excitation: The R6G azide, 5-isomer solution is excited with short pulses of light at a wavelength near its absorption maximum.
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Photon Counting: The arrival times of the emitted photons are recorded relative to the excitation pulses.
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Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τ_f_). For a single exponential decay, the intensity I(t) at time t is given by:
I(t) = I₀ * exp(-t/τ_f_)
where I₀ is the intensity at time zero.
Mandatory Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of R6G azide, 5-isomer.
Caption: Workflow for the determination of photophysical properties.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
R6G azide, 5-isomer is primarily used for bioconjugation via the CuAAC "click" reaction. This reaction forms a stable triazole linkage between the azide-functionalized dye and an alkyne-modified biomolecule.
Caption: Schematic of the CuAAC "click" chemistry reaction.
